3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Overview
Description
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is a brominated heterocyclic aromatic organic compound It is a derivative of pyrrolopyridine, featuring a bromine atom at the 3-position and a cyano group at the 7-position of the pyrrolopyridine ring system
Mechanism of Action
Target of Action
The primary target of 3-Bromo-7-Cyano-4-Azaindole is the Casein Kinase 1 family (CK1) which plays a crucial role in various cellular processes . This compound has been recognized as a kinase inhibitor, contributing to drug discovery and innovation .
Mode of Action
3-Bromo-7-Cyano-4-Azaindole interacts with its target, the Casein Kinase 1 family, by inhibiting its activity . This inhibition results in changes in the phosphorylation state of proteins PRR5 and TOC1, which are targeted by CK1 for degradation .
Biochemical Pathways
The inhibition of Casein Kinase 1 by 3-Bromo-7-Cyano-4-Azaindole affects the circadian clock pathway in Arabidopsis thaliana . The compound decreases the expression of four dawn- and morning-phased clock-associated genes, and increases the amounts of PRR5 and TOC1 proteins, which are transcriptional repressors .
Result of Action
The molecular effect of 3-Bromo-7-Cyano-4-Azaindole’s action is the accumulation of PRR5 and TOC1 proteins due to the inhibition of Casein Kinase 1 . This leads to a lengthening of the circadian period of Arabidopsis thaliana .
Action Environment
It’s worth noting that the circadian clock, one of the biochemical pathways affected by this compound, is known to remain relatively constant despite environmental fluctuations
Biochemical Analysis
Biochemical Properties
3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, FGFR3, and FGFR4 . These receptors are involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, this compound can modulate these pathways, leading to potential therapeutic applications in cancer treatment.
In addition to FGFRs, this compound interacts with other biomolecules, including proteins and enzymes involved in cellular signaling. The compound’s ability to form hydrogen bonds and hydrophobic interactions with these biomolecules enhances its inhibitory activity, making it a potent modulator of biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . By targeting FGFRs, this compound disrupts key signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are crucial for cell survival and growth . This disruption leads to reduced cell viability and increased cell death, highlighting the compound’s potential as an anti-cancer agent.
Furthermore, this compound influences gene expression and cellular metabolism. By modulating the activity of transcription factors and enzymes involved in metabolic pathways, the compound can alter the expression of genes related to cell cycle regulation, apoptosis, and metabolism . These changes contribute to the compound’s overall impact on cellular function and highlight its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity . This binding prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of key signaling pathways involved in cell proliferation and survival .
In addition to FGFR inhibition, this compound can modulate the activity of other enzymes and proteins through direct binding interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific target and the nature of the binding . The compound’s ability to alter gene expression further contributes to its molecular mechanism of action, as it can regulate the transcription of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature, pH, and exposure to light . Under optimal conditions, this compound remains stable and retains its inhibitory activity over extended periods .
Degradation of the compound can occur under certain conditions, leading to a reduction in its effectiveness . Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These findings underscore the importance of maintaining proper storage conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit FGFR activity and modulate cellular signaling pathways without causing significant toxicity . As the dosage increases, the potential for adverse effects also rises .
High doses of this compound can lead to toxicity, manifesting as damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm . These findings highlight the importance of careful dosage optimization in preclinical and clinical studies to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of metabolites that can either retain or lose the compound’s inhibitory activity .
The effects of this compound on metabolic flux and metabolite levels are significant, as the compound can alter the activity of key enzymes involved in metabolic pathways . By modulating enzyme activity, the compound can influence the levels of metabolites and the overall metabolic state of cells . These effects contribute to the compound’s impact on cellular function and highlight its potential as a modulator of metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters that facilitate its entry into the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation .
The distribution of the compound within tissues is also influenced by its interactions with binding proteins in the bloodstream . These interactions can affect the compound’s bioavailability and its ability to reach target tissues . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and ensuring effective delivery to target sites.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression .
In other cases, the compound may be directed to the cytoplasm or other organelles, where it can modulate the activity of enzymes and proteins involved in cellular signaling . The subcellular localization of this compound is determined by its chemical properties and interactions with cellular machinery . Understanding these localization mechanisms is essential for elucidating the compound’s mode of action and optimizing its therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable pyrrole derivative with a bromopyridine precursor under specific reaction conditions. The reaction conditions may include the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as the desired scale, reaction kinetics, and safety considerations. The use of automated systems for monitoring and controlling reaction parameters can help ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium cyanide (NaCN) or potassium iodide (KI).
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents onto the pyrrolopyridine ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is used as a building block for the synthesis of more complex organic molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it a valuable tool in drug discovery.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure and reactivity profile make it suitable for various industrial applications.
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine-7-carbonitrile
3-chloro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile
Uniqueness: 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile is unique due to the presence of the bromine atom, which imparts different chemical reactivity compared to its chloro- and iodo- counterparts. This difference in reactivity can lead to distinct biological activities and industrial applications.
Properties
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-4-12-7-5(3-10)1-2-11-8(6)7/h1-2,4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLXNOWCFBCIMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239197 | |
Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-11-9 | |
Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801239197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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